Heptanamide, 7-isopropylthio-

Catalog No.
S15958087
CAS No.
101517-13-9
M.F
C10H21NOS
M. Wt
203.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptanamide, 7-isopropylthio-

CAS Number

101517-13-9

Product Name

Heptanamide, 7-isopropylthio-

IUPAC Name

7-propan-2-ylsulfanylheptanamide

Molecular Formula

C10H21NOS

Molecular Weight

203.35 g/mol

InChI

InChI=1S/C10H21NOS/c1-9(2)13-8-6-4-3-5-7-10(11)12/h9H,3-8H2,1-2H3,(H2,11,12)

InChI Key

RNOCVYPIICITNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCCCCCCC(=O)N

Heptanamide, 7-isopropylthio- is an organic compound characterized by a heptanamide backbone with a unique isopropylthio group at the 7-position. Its molecular formula is C10H21NOSC_{10}H_{21}NOS, and it has a molecular mass of approximately 201.35 g/mol. The compound's structure includes a seven-carbon chain (heptanamide) linked to an amide group, along with a thioether substituent that enhances its chemical properties and potential biological activities .

While specific reaction pathways for Heptanamide, 7-isopropylthio- are not extensively documented, its functional groups suggest it may participate in typical reactions associated with amides and thioethers. Common reactions may include:

  • Nucleophilic substitution: The sulfur atom in the thioether could act as a nucleophile in reactions with electrophiles.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield heptanoic acid and an amine.
  • Reductive cleavage: The thioether bond may undergo reductive cleavage under strong reducing conditions, leading to the formation of corresponding thiols.

Heptanamide, 7-isopropylthio- exhibits notable biological activities, particularly as an inhibitor of histone deacetylases (HDACs). These enzymes play crucial roles in regulating gene expression, and their inhibition can lead to altered cellular processes that are beneficial in cancer therapies. The presence of the isopropylthio group may enhance its interaction with biological targets, potentially increasing its efficacy against various diseases .

The synthesis of Heptanamide, 7-isopropylthio- typically involves several steps:

  • Formation of the heptanamide backbone: This can be achieved through the reaction of heptanoic acid with ammonia or an amine under appropriate conditions.
  • Introduction of the isopropylthio group: This can be accomplished by reacting the heptanamide with an isopropyl halide in the presence of a base, facilitating nucleophilic substitution.
  • Purification: The final product may require purification through recrystallization or chromatography to achieve desired purity levels.

These methods are indicative of general synthetic strategies for similar compounds but may require optimization for yield and purity .

Heptanamide, 7-isopropylthio- has potential applications in:

  • Medicinal chemistry: As a candidate for developing new therapeutics targeting HDACs.
  • Agriculture: Potential use as a pesticide or herbicide due to its biological activity against certain pests.
  • Chemical research: As a reagent in organic synthesis or as a model compound for studying thioether chemistry.

Interaction studies involving Heptanamide, 7-isopropylthio- focus on its capacity to bind to proteins and enzymes. Preliminary investigations suggest that its thioether functionality allows for significant interactions with metal ions and proteins involved in cellular processes. Understanding these interactions could provide insights into its mechanism of action and therapeutic potential .

Heptanamide, 7-isopropylthio- shares structural similarities with several other compounds that also feature amide or thioether functionalities. A comparison highlights its unique characteristics:

Compound NameStructureKey Features
HeptanamideC₇H₁₅NOBasic amide structure; used in various chemical applications.
CUDC-101C₁₃H₁₈N₂O₃HDAC inhibitor; similar hydroxamic acid structure; used in cancer therapy.
Suberoylanilide Hydroxamic AcidC₁₃H₁₅N₃O₃Known HDAC inhibitor; used in cancer research.
Valproic Acid Hydroxamic AcidC₁₄H₁₉NO₂Combines anticonvulsant properties with HDAC inhibition; neurological studies.

What sets Heptanamide, 7-isopropylthio- apart from these compounds is its unique isopropylthio moiety that may enhance its binding affinity and specificity towards certain biological targets compared to other hydroxamic acids. This structural feature could contribute to its distinct pharmacological profile and therapeutic applications .

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

203.13438547 g/mol

Monoisotopic Mass

203.13438547 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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